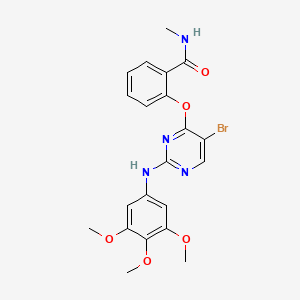

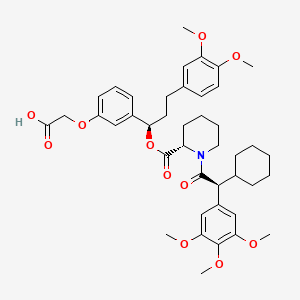

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a benzamide moiety, which is a type of amide that consists of a benzene ring attached to an amide functional group . The compound also has several substituents, including a bromine atom, a methyl group, and a trimethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring and a benzamide moiety, as well as several substituents . The presence of these functional groups and substituents could influence the compound’s physical and chemical properties, as well as its biological activity .Aplicaciones Científicas De Investigación

Inhibition of ULK1/2 Kinase

SBI-0206965 was initially described as a specific inhibitor of ULK1/2 . ULK1/2 are essential proteins for the induction of autophagy, a cellular process that breaks down and recycles cellular components . This compound was reported to have an IC50 of 108 and 711 nM against ULK1 and 2, respectively .

AMPK Inhibition

More recently, SBI-0206965 has been reported to effectively inhibit AMPK . AMPK is a key energy sensor in cells that regulates cellular metabolism. Inhibition of AMPK can have significant effects on various cellular processes, including glucose transport .

Glucose Transport Regulation

SBI-0206965 has been found to block AICAR and insulin-stimulated glucose transport . This suggests that it could potentially be used to study the regulation of glucose transport in cells .

Autophagy Inhibition

SBI-0206965 is a potent, selective, and cell-permeable inhibitor of the autophagy-promoting serine/threonine kinase ULK1 . Autophagy is a cellular process involved in the degradation and recycling of cellular components .

Cytotoxic Apoptotic Response Induction

SBI-0206965 has been shown to inhibit survival following nutrient deprivation . Furthermore, it inhibits autophagy induced by mTOR inhibition and converts the cytostatic response to mTOR inhibition to a cytotoxic apoptotic response .

Potential Off-Target Effects

While SBI-0206965 is primarily used as an inhibitor of the AMPK/ULK-signaling axis in skeletal muscle, it has been suggested that it may have a non-specific off-target inhibitory effect on muscle glucose transport .

Propiedades

IUPAC Name |

2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXGBSJERNQRSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide | |

CAS RN |

1884220-36-3 |

Source

|

| Record name | 2-(5-bromo-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-yloxy)-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does SBI-0206965 interact with AMPK, and what are the downstream consequences?

A1: SBI-0206965 acts as a direct AMPK inhibitor with a mixed-type inhibition mechanism. [] Structurally, it occupies a pocket within the AMPK kinase domain that partially overlaps with the ATP binding site, classifying it as a type IIb inhibitor. [] This interaction effectively inhibits AMPK signaling, influencing downstream processes such as glucose uptake, lipogenesis, and cellular energy homeostasis. [, , , ]

Q2: How does inhibition of ULK1 by SBI-0206965 affect autophagy?

A2: SBI-0206965 disrupts autophagy by directly inhibiting the kinase activity of ULK1, a protein critical for initiating the formation of autophagosomes. [, , ] This inhibition leads to the accumulation of autophagic substrates and can sensitize cells to various stressors, including nutrient deprivation and chemotherapeutic agents. [, , , ]

Q3: Does SBI-0206965 influence other cellular processes beyond autophagy and AMPK signaling?

A3: Research suggests that SBI-0206965 might influence cellular processes independent of autophagy. For example, it has been shown to destabilize the Bcl2/Bcl-xl complex, promoting apoptosis even when autophagy is inhibited. [] Additionally, SBI-0206965 can induce spindle microtubule disorganization and affect histone H3 phosphorylation, impacting mitosis. []

Q4: Are there specific cell types or contexts where SBI-0206965's effects are more pronounced?

A4: SBI-0206965 has demonstrated promising antitumor effects in various cancer models, including acute myeloid leukemia, neuroblastoma, and triple-negative breast cancer. [, , ] In these contexts, SBI-0206965 appears to enhance the efficacy of conventional therapies by targeting both autophagy and AMPK signaling, potentially overcoming resistance mechanisms. [, , ]

Q5: What is the molecular formula and weight of SBI-0206965?

A5: SBI-0206965 has a molecular formula of C21H23BrN4O5 and a molecular weight of 491.34 g/mol. []

Q6: Is there information available on the stability of SBI-0206965 under different storage conditions?

A6: While the provided research does not explicitly detail stability under various storage conditions, it is standard practice to store such compounds under conditions that minimize degradation, such as low temperatures and inert atmospheres.

Q7: What structural features of SBI-0206965 are essential for its inhibitory activity against ULK1 and AMPK?

A7: The presence of a bromine atom and the specific arrangement of the trimethoxyphenyl ring are crucial for SBI-0206965's activity against both ULK1 and AMPK. Modifications to these features can significantly alter its potency and selectivity. [, ]

Q8: Have any derivatives or analogs of SBI-0206965 been developed with improved potency or selectivity?

A8: Yes, researchers have developed SBP-7455, a derivative of SBI-0206965, with improved binding affinity for ULK1/2 and potent inhibitory activity in vitro and in vivo. SBP-7455 also demonstrated oral bioavailability in mice, potentially addressing limitations of SBI-0206965. []

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SBI-0206965?

A9: Research on the pharmacokinetic properties of SBI-0206965 has indicated that it exhibits a plasma protein binding of 82% and has adequate brain penetration, making it a potential candidate for treating brain tumors. [, ] Further studies are ongoing to characterize its ADME profile comprehensively.

Q10: Has the efficacy of SBI-0206965 been evaluated in animal models of disease?

A10: Yes, SBI-0206965 has shown promising antitumor activity in various in vivo models. For instance, in neuroblastoma xenograft models, SBI-0206965 treatment significantly reduced tumor growth, metastasis, and prolonged survival. [] In acute myeloid leukemia models, SBI-0206965 enhanced the efficacy of venetoclax, leading to increased tumor cell death. []

Q11: Are there any known resistance mechanisms to SBI-0206965?

A11: While research is still ongoing, some studies suggest that upregulation of autophagy itself may serve as a resistance mechanism to SBI-0206965, highlighting the dynamic interplay between autophagy and cell survival in response to therapeutic interventions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)